N-Nitrosochlordiazepoxide

CAS No.: 51715-17-4

Cat. No.: VC1692383

Molecular Formula: C16H13ClN4O2

Molecular Weight: 328.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51715-17-4 |

|---|---|

| Molecular Formula | C16H13ClN4O2 |

| Molecular Weight | 328.75 g/mol |

| IUPAC Name | N-(7-chloro-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-yl)-N-methylnitrous amide |

| Standard InChI | InChI=1S/C16H13ClN4O2/c1-20(19-22)15-10-21(23)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18-15/h2-9H,10H2,1H3 |

| Standard InChI Key | VGNMVQBFGJATJZ-UHFFFAOYSA-N |

| SMILES | CN(C1=NC2=C(C=C(C=C2)Cl)C(=[N+](C1)[O-])C3=CC=CC=C3)N=O |

| Canonical SMILES | CN(C1=NC2=C(C=C(C=C2)Cl)C(=[N+](C1)[O-])C3=CC=CC=C3)N=O |

Introduction

Chemical Identity and Structural Properties

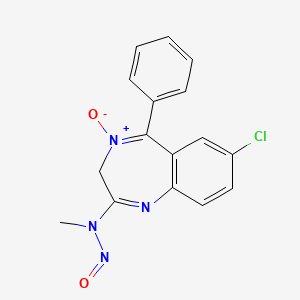

N-Nitrosochlordiazepoxide (CAS No. 51715-17-4) is an N-nitroso derivative of chlordiazepoxide, with the molecular formula C16H13ClN4O2 and a molecular weight of 328.75 g/mol . Its IUPAC name is 7-chloro-2-(methyl(nitroso)amino)-5-phenyl-3H-benzo[e] diazepine 4-oxide . The compound is also known by several synonyms including N-nitroso chlordiazepoxide and 7-chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine 4-oxide .

The chemical structure features a nitroso group (N=O) attached to the nitrogen atom in the 2-position of the benzodiazepine ring system, alongside the methyl group . This structural configuration is particularly important in understanding its toxicological properties, as the nitroso functional group is associated with genotoxicity .

Table 1.1: Chemical Identity and Properties of N-Nitrosochlordiazepoxide

| Property | Information |

|---|---|

| CAS Number | 51715-17-4 |

| Molecular Formula | C16H13ClN4O2 |

| Molecular Weight | 328.75 g/mol |

| IUPAC Name | 7-chloro-2-(methyl(nitroso)amino)-5-phenyl-3H-benzo[e] diazepine 4-oxide |

| SMILES | CN(C1=NC2=C(C=C(C=C2)Cl)C(=N+[O-])C3=CC=CC=C3)N=O |

| InChI | InChI=1S/C16H13ClN4O2/c1-20(19-22)15-10-21(23)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18-15/h2-9H,10H2,1H3 |

| Physical Appearance | Light yellowish solid |

| Melting Point | 155-158°C |

Synthesis and Characterization

N-Nitrosochlordiazepoxide can be synthesized from chlordiazepoxide hydrochloride when exposed to sodium nitrite under acidic conditions, with pH ranging from 0.5 to 5 . This nitrosation reaction represents a critical pathway through which this potential genotoxic impurity may form during pharmaceutical manufacturing processes.

Synthesis Protocol

A detailed synthesis procedure has been documented in recent research, involving the following steps:

-

Dissolution of chlordiazepoxide hydrochloride (3.0 g, 0.01 moles) in 20 ml of HPLC-grade water at room temperature

-

Addition of sodium nitrite (0.90 g, 0.013 moles) with pH adjustment to 4.5-4.6 using acetic acid

-

Formation of a light yellowish precipitate at pH 3.2

-

Addition of 300 ml water followed by 2-hour stirring

-

Product isolation through filtration and purification using dichloromethane and sodium bicarbonate

This synthesis pathway yields N-nitrosochlordiazepoxide at a purity level of approximately 97.0%, as confirmed by HPLC analysis .

Spectroscopic Characterization

The compound has been thoroughly characterized using multiple analytical techniques:

-

UV Spectroscopy: Shows a characteristic absorption peak at 291.0 nm, distinguishable from chlordiazepoxide hydrochloride which peaks at 263.30 nm

-

FTIR Spectroscopy: Displays characteristic peaks at 1,500 cm-1 (nitroso group) and 945 cm-1 (N-O bond)

-

Mass Spectrometry: Exhibits a molecular ion peak at m/z 329.2 [M+H]+, confirming its molecular weight

-

NMR Spectroscopy: 1H NMR signals range from δ 7.034 to 7.628 (m, 8H, aromatic-H), δ 5.358 (m, 2H, CH2), and δ 3.340-3.419 (s, 3H, CH3); 13C NMR shows characteristic chemical shifts at various positions

Toxicological Properties

N-Nitrosochlordiazepoxide has been identified as a potential genotoxic impurity, with several studies confirming its mutagenic and genotoxic properties. This classification is particularly significant given the widespread use of chlordiazepoxide for treating anxiety, pre-surgical anxiety, and alcohol withdrawal symptoms .

Genotoxicity Studies

Research has demonstrated that N-nitrosochlordiazepoxide can induce DNA single-strand breaks in V79 cells at concentrations ranging from 33 to 330 μM, even without metabolic activation . These DNA lesions were only partially repaired within 48 hours, and their promutagenic character was confirmed by the induction of 6-thioguanine resistance in the same cells . The genotoxicity was further confirmed in metabolically competent primary cultures of both rat and human hepatocytes, which showed similar dose-related DNA fragmentation and DNA repair synthesis after treatment with concentrations ranging from 33 to 1000 μM .

QSAR Toxicity Assessment

Based on toxicity assessments, N-nitrosochlordiazepoxide falls within potency category 5, with an acceptable daily intake limit established at 1,500 ng/day or 1.5 μg/day (1.5 ppm) .

Analytical Detection Methods

Given the genotoxic potential of N-nitrosochlordiazepoxide, sensitive and reliable analytical methods for its detection and quantification are essential. Recent research has focused on developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.

LC-MS/MS Method

A validated LC-MS/MS method has been developed for the detection and quantification of N-nitrosochlordiazepoxide in pharmaceutical products . The method utilizes an HPLC octyldecylsilane column and monitors multiple reaction monitoring (MRM) transitions from precursor ion m/z 329.20 to product ions m/z 281.90, 299.25, and 240.80 .

Key validation parameters include:

-

Linearity range: 0.18-3 ppm with r² > 0.99

-

Limit of Detection (LOD): 0.18 ppm

-

Limit of Quantification (LOQ): 0.375 ppm

-

Method precision: <2.3% RSD for the main fragment (Q3) m/z 281.90

-

Intermediate precision: <1.8% RSD

-

Accuracy (recovery rates): 92.01-104.55%

-

Solution stability: Confirmed for 24 hours at room temperature

Table 4.1: LC-MS/MS Method Validation Parameters

| Parameter | Value/Range | RSD (%) |

|---|---|---|

| Linearity | 0.18-3 ppm | r² > 0.99 |

| LOD | 0.18 ppm | - |

| LOQ | 0.375 ppm | - |

| Method Precision | - | <2.3% |

| Intermediate Precision | - | <1.8% |

| Recovery | 92.01-104.55% | - |

| Solution Stability | 24 hours (room temperature) | - |

| Method Robustness | - | <3% |

Pharmaceutical Significance and Regulatory Considerations

N-Nitrosochlordiazepoxide has gained significant attention in the pharmaceutical industry due to concerns about nitrosamine impurities in drug products. Regulatory bodies including the International Council of Harmonization (ICH), European Medicines Agency (EMA), and United States Food and Drug Administration (FDA) have issued guidelines for controlling potential genotoxic impurities in drug substances .

Formation in Pharmaceutical Products

The formation of N-nitrosochlordiazepoxide can occur during the manufacturing process of chlordiazepoxide hydrochloride or during its storage under certain conditions. The reaction pathway involves the interaction between chlordiazepoxide and sodium nitrite under acidic conditions (pH 0.5-5), which can potentially occur in the stomach of patients taking chlordiazepoxide .

Regulatory Implications

The established acceptable daily intake limit of 1.5 μg/day (1.5 ppm) serves as a threshold for quality control in pharmaceutical manufacturing . This limit aligns with regulatory guidelines for nitrosamine impurities, which are classified as potential human carcinogens . The development of sensitive analytical methods like LC-MS/MS for N-nitrosochlordiazepoxide detection is crucial for ensuring compliance with these regulatory requirements.

Recent Research Advances

Recent studies have focused on synthesizing and characterizing N-nitrosochlordiazepoxide under controlled laboratory conditions, which has provided valuable insights into its properties and potential risks. These studies have confirmed its formation pathway, physical and chemical properties, and toxicological profile .

The development and validation of an LC-MS/MS method for N-nitrosochlordiazepoxide detection represents a significant advancement in pharmaceutical analysis . This method offers improved sensitivity compared to traditional HPLC methods, enabling accurate quantification at trace levels.

Analysis of chlordiazepoxide hydrochloride samples using this validated LC-MS/MS method has revealed no detectable traces of N-nitrosochlordiazepoxide in three tested batches, suggesting effective quality control measures in current pharmaceutical manufacturing processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume